
Naranja de acridina
Descripción general
Descripción
Acridine orange is an organic compound that serves as a nucleic acid-selective fluorescent dye with cationic properties. It is cell-permeable, allowing it to interact with DNA by intercalation or RNA via electrostatic attractions. This compound is widely used in various scientific fields due to its ability to emit different fluorescence colors when bound to different nucleic acids .
Aplicaciones Científicas De Investigación
Acridine orange has a wide range of applications in scientific research, including:
Chemistry: Used as a fluorescent probe to study the properties of nucleic acids and other biomolecules.
Industry: Used in the textile industry as a dye and in the detection of microorganisms in various samples.
Mecanismo De Acción
Target of Action
Acridine orange is an organic compound that serves as a nucleic acid-selective fluorescent dye . It primarily targets nucleic acids , specifically DNA and RNA, present in organisms . The dye interacts with these nucleic acids through intercalation with DNA or via electrostatic attractions with RNA .
Mode of Action
Acridine orange is cell-permeable , allowing it to penetrate cells and interact directly with its targets . When bound to DNA, acridine orange is spectrally similar to an organic compound known as fluorescein . When acridine orange associates with rna, the fluorescent dye experiences a maximum excitation shift . This shift in excitation and emission wavelengths provides a foundation to predict the wavelength at which the cells will stain .
Biochemical Pathways
Acridine orange stains various cellular compartments, specifically accumulating in acidic vacuoles (AVOs) . It marks different cellular compartments with different colors, allowing for rapid detection with a fluorescent microscope . The dye’s unique planar ring structure allows it to appreciably interact with different biomolecular targets .
Pharmacokinetics
The pharmacokinetics of acridine orange involve rapid decrease in serum levels within 30 minutes, and the levels are below the detection limit (5 ng/ml) 2 hours after intravenous administration . Although predominantly present in the protonated form inside mammalian cells, its neutral form is responsible for the passage of acridine orange through biological membranes .
Result of Action
The result of acridine orange’s action is the differential staining of cells. When excited by blue light, the fluorescent dye can differentially stain human cells green and prokaryotic cells orange, allowing for rapid detection with a fluorescent microscope . This staining helps differentiate between various types of cells, such as bacterial cells and white blood cells .
Action Environment
Acridine orange is able to withstand low pH environments , allowing the fluorescent dye to penetrate acidic organelles such as lysosomes and phagolysosomes . These are membrane-bound organelles essential for acid hydrolysis or for producing products of phagocytosis of apoptotic cells . The dye’s efficiency is enhanced in acidic environments when multiple intracellular locations are targeted .
Análisis Bioquímico
Biochemical Properties
Acridine Orange emits green fluorescence when bound to dsDNA and red fluorescence when bound to ssDNA or RNA . This makes Acridine Orange staining a quick, accessible, and reliable method to assess the volume of acidic vesicular organelles, which increases upon autophagy induction .
Cellular Effects
Acridine Orange is commonly used in fluorescence microscopy and flow cytometry analysis of cellular physiology and cell cycle status . It can be used to study the effects of various biochemical reactions on different types of cells .
Molecular Mechanism
The binding of Acridine Orange results from the electrostatic interactions of acridine molecules between the nucleic acid-base pairs . It can exert its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The effects of Acridine Orange can change over time in laboratory settings. For example, the volume of acidic vesicular organelles, which increases upon autophagy induction, can be assessed using Acridine Orange .
Metabolic Pathways
Acridine Orange is involved in the metabolic pathways related to the processing of nucleic acids. It interacts with DNA and RNA through electrostatic interactions .
Transport and Distribution
Acridine Orange can be transported and distributed within cells and tissues. It enters acidic compartments such as lysosomes, which, in low pH conditions, will emit orange light .
Subcellular Localization
Acridine Orange localizes in acidic vesicular organelles within the cell . Its activity or function can be affected by its subcellular localization .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Acridine orange is typically synthesized via the condensation of 1,3-diaminobenzene with suitable benzaldehydes. Specifically, it is derived from dimethylamino benzaldehyde and N,N-dimethyl-1,3-diaminobenzene. Another method involves the Eschweiler–Clarke reaction of 3,6-acridinediamine .
Industrial Production Methods: In industrial settings, acridine orange is produced by reacting 3,6-diaminoacridine with formaldehyde and dimethylamine under controlled conditions. The reaction is carried out in the presence of a catalyst to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: Acridine orange undergoes various chemical reactions, including:
Oxidation: Acridine orange can be oxidized to form acridone derivatives.
Reduction: It can be reduced to form dihydroacridine derivatives.
Substitution: The compound can undergo nitration and formylation reactions, leading to the formation of dinitro and diformyl derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Major Products:
Oxidation: Acridone derivatives.
Reduction: Dihydroacridine derivatives.
Substitution: Dinitro and diformyl derivatives.
Comparación Con Compuestos Similares
Ethidium Bromide: Another nucleic acid-selective fluorescent dye, but it is more toxic and less cell-permeable compared to acridine orange.
Propidium Iodide: Used for staining dead cells, as it cannot penetrate live cell membranes.
DAPI (4’,6-diamidino-2-phenylindole): Binds strongly to A-T rich regions in DNA, but does not differentiate between DNA and RNA.
Uniqueness of Acridine Orange: Acridine orange is unique due to its ability to emit different fluorescence colors based on the type of nucleic acid it binds to, making it highly versatile for various applications. Its cell-permeability and ability to stain acidic organelles further enhance its utility in biological and medical research .
Propiedades
IUPAC Name |
3-N,3-N,6-N,6-N-tetramethylacridine-3,6-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3/c1-19(2)14-7-5-12-9-13-6-8-15(20(3)4)11-17(13)18-16(12)10-14/h5-11H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPKHZNPWBDQZCN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC2=C(C=C1)C=C3C=CC(=CC3=N2)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
65-61-2 (Parent) | |
| Record name | Acridine Orange | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000494382 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID60197783 | |
| Record name | Acridine Orange | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60197783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Sigma-Aldrich MSDS] | |
| Record name | N,N,N',N'-Tetramethyl-3,6-acridinediamine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/15750 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
494-38-2 | |
| Record name | Acridine Orange base | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=494-38-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acridine Orange | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000494382 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acridine orange | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=194350 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Acridine Orange | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60197783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,6-Acridinediamine, N3,N3,N6,N6-tetramethyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ACRIDINE ORANGE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F30N4O6XVV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



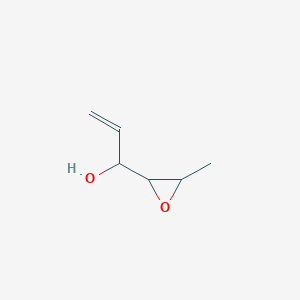

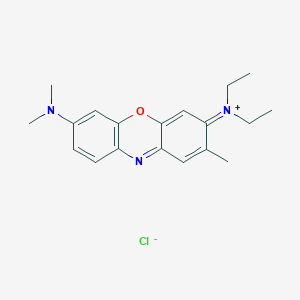

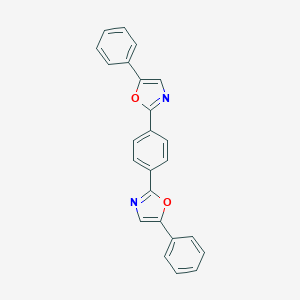
![(3R,4S)-4-[(1S)-1-hydroxyethyl]-3-propan-2-ylazetidin-2-one](/img/structure/B158462.png)
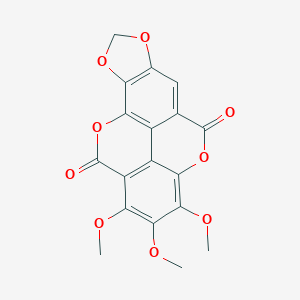

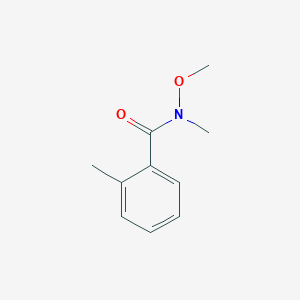
![2-{[(4-Aminophenyl)sulfonyl]amino}benzoic acid](/img/structure/B158467.png)
![2-[4-(4-Allylthiazol-2-yl)phenyl]propanoic acid](/img/structure/B158468.png)
![1-Cyclobutene-1-carboxylicacid,3-ethylidene-4-methyl-,methylester,[R-(Z)]-](/img/structure/B158474.png)

